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molecular formula C11H10 B8576143 Benzene, (3-methyl-3-buten-1-ynyl)- CAS No. 1463-04-3

Benzene, (3-methyl-3-buten-1-ynyl)-

Cat. No. B8576143
M. Wt: 142.20 g/mol
InChI Key: RYPDJVWTVQJWOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06136940

Procedure details

A solution of 100 mmol of 2-methyl-4-phenylbut-1-en-3-ol (16.02 g) in 90 mL of tetrahydrofuran and 210 mL of carbon tetrachloride was mixed with 300 mmol (78.70 g) of dry triphenylphosphine. The solution was heated to boiling under reflux for 2 hours, whereupon a precipitate formed. After cooling, 400 mL of pentane was added and the precipitate was separated by filtration. The solvent was removed from the filtrate under reduced pressure and the residue was fractionally distilled to give 2-methyl-4-phenylbut-1-en-3-yne havng the formula: ##STR27##
Quantity
16.02 g
Type
reactant
Reaction Step One
Quantity
78.7 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH:4](O)[CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[CH2:3].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CCCCC>O1CCCC1.C(Cl)(Cl)(Cl)Cl>[CH3:3][C:2]([C:4]#[C:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[CH2:1]

Inputs

Step One
Name
Quantity
16.02 g
Type
reactant
Smiles
CC(=C)C(CC1=CC=CC=C1)O
Name
Quantity
78.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
90 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
210 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
CCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours, whereupon a precipitate
Duration
2 h
CUSTOM
Type
CUSTOM
Details
formed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the precipitate was separated by filtration
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the filtrate under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was fractionally distilled

Outcomes

Product
Name
Type
product
Smiles
CC(=C)C#CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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